6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This is followed by the introduction of the fluorophenyl and methoxyphenyl groups through various organic reactions. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups via nucleophilic substitution reactions.
Coupling Reactions: Use of coupling agents to attach the piperazine ring to the core structure.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use, whether in medicinal or material applications.
Comparison with Similar Compounds
When compared to similar compounds, 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: Known for its urease inhibition activity.
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine: Studied for its potential pharmacological applications.
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7O/c1-29-22-20(15-25-29)21(26-17-4-3-5-19(14-17)32-2)27-23(28-22)31-12-10-30(11-13-31)18-8-6-16(24)7-9-18/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAPXXSBEUALNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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